molecular formula C9H5BrN2OS B2904946 4-(4-Bromophenyl)thiadiazole-5-carbaldehyde CAS No. 2248273-27-8

4-(4-Bromophenyl)thiadiazole-5-carbaldehyde

Cat. No.: B2904946
CAS No.: 2248273-27-8
M. Wt: 269.12
InChI Key: LLVYXLMWXILCEP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)thiadiazole-5-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group attached to the thiadiazole ring, along with an aldehyde functional group

Properties

IUPAC Name

4-(4-bromophenyl)thiadiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2OS/c10-7-3-1-6(2-4-7)9-8(5-13)14-12-11-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVYXLMWXILCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)thiadiazole-5-carbaldehyde typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)thiadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products:

    Oxidation: 4-(4-Bromophenyl)thiadiazole-5-carboxylic acid.

    Reduction: 4-(4-Bromophenyl)thiadiazole-5-methanol.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)thiadiazole-5-carbaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group and the aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

    4-(4-Chlorophenyl)thiadiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylphenyl)thiadiazole-5-carbaldehyde: Similar structure but with a methyl group instead of bromine.

    4-(4-Nitrophenyl)thiadiazole-5-carbaldehyde: Similar structure but with a nitro group instead of bromine.

Uniqueness: 4-(4-Bromophenyl)thiadiazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

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